7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and nitrobenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE typically involves multi-step organic reactions. One common route includes the nitration of benzoic acid to produce nitrobenzoic acid, followed by esterification with methoxyphenyl-substituted benzoxathiol . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to maintain low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to scale up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a carboxylic acid derivative .
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the benzoxathiol and nitrobenzoate moieties.
Methyl 4-hydroxybenzoate: Contains a benzoate group but differs in the substituents and overall structure.
Uniqueness
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13NO7S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C21H13NO7S/c1-27-13-8-6-12(7-9-13)16-10-14(11-18-19(16)29-21(24)30-18)28-20(23)15-4-2-3-5-17(15)22(25)26/h2-11H,1H3 |
InChI Key |
KNTNJYKEVXFGTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
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